Physicochemical Differentiation vs. a Representative Clinical Sulfonamide (Sulfamethoxazole) [REF-1][REF-2]
Compared to the widely used sulfonamide antibiotic sulfamethoxazole, the target compound displays markedly higher molecular weight and lipophilicity, which would be expected to influence membrane permeability and protein binding [REF-1][REF-2].
| Evidence Dimension | Computed molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 387.9 g/mol; XLogP3 = 3.2 [REF-1] |
| Comparator Or Baseline | Sulfamethoxazole: MW = 253.28 g/mol; XLogP3 = 0.89 [REF-2] |
| Quantified Difference | ΔMW = +134.6 g/mol (+53%); ΔXLogP3 = +2.31 log units |
| Conditions | Computed using PubChem 2.1/XLogP3 3.0 algorithms (neutral species) |
Why This Matters
Higher lipophilicity generally correlates with increased passive membrane permeability but may also elevate metabolic clearance and off-target binding risk; this distinction is critical when selecting a sulfonamide scaffold for cell-based versus biochemical assays.
- [1] PubChem Compound Summary for CID 71810677. 3-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 5329. Sulfamethoxazole. National Center for Biotechnology Information (2026). View Source
